molecular formula C17H21N5O B5560471 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B5560471
M. Wt: 311.4 g/mol
InChI Key: LLHLZTSNGHASIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functionalization reactions. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporates a thiazolo[3,2-a]benzimidazole moiety through reactions with amino-pyrazole or amino-triazole derivatives, demonstrating the complexity and versatility of synthetic routes for such compounds (Abdel‐Aziz et al., 2008).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to determine the conformation, bonding, and overall structure of compounds. The crystal structure analysis can provide insights into the compound's molecular geometry, intermolecular interactions, and stability. For instance, the synthesis and crystal structure determination of similar pyrazolo[1,5-a]pyrimidine derivatives have revealed distinct molecular interactions and structural features critical for their biological activity (Liu et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present and the reaction conditions. The reactivity is often influenced by the presence of electron-donating or withdrawing groups, the compound's steric hindrance, and the solvent's polarity. The synthesis and biological evaluation of pyrazolopyrimidine derivatives as anticancer agents illustrate the chemical versatility and potential for targeted chemical modifications to achieve desired biological activities (Rahmouni et al., 2016).

Scientific Research Applications

Anticancer and Anti-inflammatory Potential

Research on pyrazolopyrimidine derivatives, including compounds similar to N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide, has shown promising results in the field of anticancer and anti-inflammatory treatments. A study by Rahmouni et al. (2016) synthesized a series of these compounds and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, which are significant for cancer and inflammation therapy (Rahmouni et al., 2016).

DNA Binding Properties

The pyrrole−imidazole polyamides, closely related to N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide, have been found to exhibit specific DNA binding properties. Swalley et al. (1996) reported the use of these polyamides for recognizing core sequences in the minor groove of double-stranded DNA. This has implications for gene regulation and potential therapeutic applications (Swalley et al., 1996).

Antituberculosis Activity

Compounds structurally similar to N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide have shown significant activity against various tuberculosis strains. Moraski et al. (2011) synthesized a series of these compounds and evaluated their efficacy against multi- and extensive drug-resistant tuberculosis strains. Their findings highlight the potential of these compounds in treating drug-resistant forms of tuberculosis (Moraski et al., 2011).

Antimicrobial Activity

Studies have also explored the antimicrobial potential of pyrazolopyrimidine derivatives. For instance, Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial effectiveness. These compounds exhibited significant inhibitory activity against various bacterial and fungal strains, suggesting their utility in antimicrobial therapy (Abdallah & Elgemeie, 2022).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of the 1H-pyrazol and imidazo[1,2-a]pyridine units. Further studies could also investigate its physical and chemical properties, and optimize its synthesis .

properties

IUPAC Name

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-11-6-7-16-19-15(10-22(16)9-11)17(23)18-8-4-5-14-12(2)20-21-13(14)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHLZTSNGHASIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NCCCC3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide

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